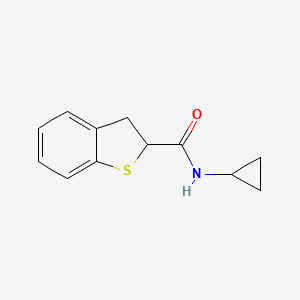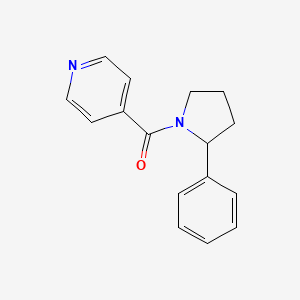![molecular formula C14H19NO2S B7492361 (2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7492361.png)
(2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone, also known as MMMP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. MMMP is a white crystalline powder that is soluble in organic solvents like ethanol and methanol.
Mechanism of Action
The mechanism of action of (2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins involved in the growth and proliferation of cancer cells. (2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone has also been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response in the body.
Biochemical and Physiological Effects:
(2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone has been shown to have minimal toxicity in vitro, indicating that it may be a safe compound for use in various applications. However, more research is needed to determine its toxicity in vivo. (2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone has also been shown to have good solubility in organic solvents, making it a suitable candidate for use in various applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone is its ease of synthesis, which makes it a readily available compound for use in various lab experiments. Additionally, (2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone has shown promising results in inhibiting cancer cell growth and reducing inflammation, making it a potential candidate for use in drug discovery. However, its mechanism of action is not fully understood, and more research is needed to determine its toxicity in vivo.
Future Directions
There are several future directions for (2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone research. One potential direction is to further investigate its anti-cancer properties and determine its efficacy in vivo. Another direction is to explore its potential use in material science, where it may be used as a building block for the synthesis of novel materials with unique properties. Additionally, more research is needed to determine its mechanism of action and toxicity in vivo to fully understand its potential applications.
Synthesis Methods
(2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone can be synthesized by reacting 4-(methylsulfanylmethyl)benzaldehyde with 2-methylmorpholine in the presence of acetic acid as a catalyst. The reaction takes place at room temperature, and the product is obtained in high yield after purification using column chromatography.
Scientific Research Applications
(2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone has potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and material science. It has been studied for its anti-cancer properties, where it has shown promising results in inhibiting the growth of cancer cells. (2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone has also been studied for its anti-inflammatory properties, where it has shown to reduce inflammation caused by various stimuli. Additionally, (2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone has been studied for its potential use as a building block for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
(2-methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-11-9-15(7-8-17-11)14(16)13-5-3-12(4-6-13)10-18-2/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKZURVTIDAJCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CC=C(C=C2)CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

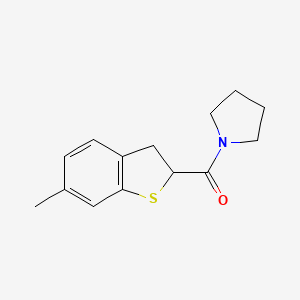

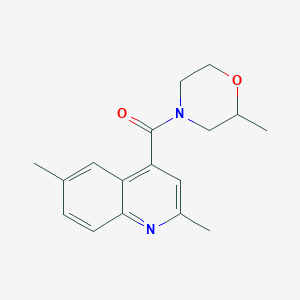
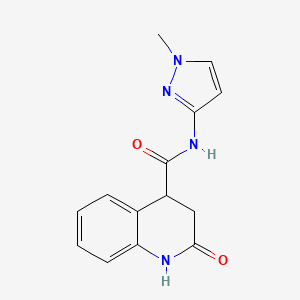
![Cyclobutyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492302.png)
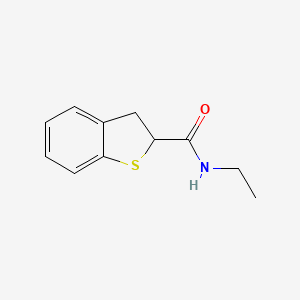
![Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492321.png)
![1-[3-(Morpholinocarbonyl)piperidino]-1-butanone](/img/structure/B7492331.png)
methanone](/img/structure/B7492339.png)
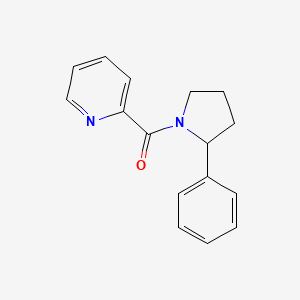
![N,N-dimethyl-1-[2-(2-methylphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7492353.png)

